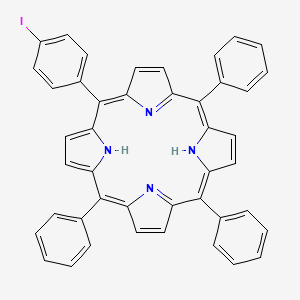

5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine

Description

5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine (CAS: 133513-05-0) is a meso-substituted free-base porphyrin with an iodophenyl group at the 5-position and three phenyl groups at the 10-, 15-, and 20-positions. Its molecular formula is C₄₄H₂₉IN₄ (molecular weight: 740.63 g/mol). The iodine atom in the para-position of the phenyl ring introduces steric bulk and electronic effects, distinguishing it from other asymmetrically substituted porphyrins. This compound is of interest in photodynamic therapy, sensing, and materials science due to the heavy atom effect of iodine, which enhances intersystem crossing for singlet oxygen generation.

Properties

Molecular Formula |

C44H29IN4 |

|---|---|

Molecular Weight |

740.6 g/mol |

IUPAC Name |

5-(4-iodophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H29IN4/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H |

InChI Key |

YDPMYRNFKDQEMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)I)C=C4)C9=CC=CC=C9)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine typically involves the following steps:

Formation of the Porphyrin Core: The porphyrin core can be synthesized using the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde under acidic conditions.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the porphyrin with 4-iodophenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

1.1. Substitution Reactions

The synthesis of substituted porphyrins often involves direct electrophilic aromatic substitution or pre-functionalization of phenyl groups . For example:

-

Sulfonation : TPP (5,10,15,20-tetraphenylporphyrin) undergoes sulfonation with concentrated sulfuric acid to yield trisulfonated derivatives .

-

Nitration/Reduction : Nitration of TPP at the 4-position of a phenyl group, followed by tin(II) chloride reduction, produces intermediates for further functionalization .

For an iodo-substituted derivative, a plausible route could involve iodination of a nitrophenyl group (via diazotization) or direct electrophilic substitution under controlled conditions.

1.2. Functional Group Transformations

Functional groups on porphyrins can undergo transformations:

-

Reductive Deamination : Amines can be reduced to hydrazines or removed via one-pot methods (e.g., isoindolinium or imidazolidinonium catalysis) .

-

Formylation/Carboxylation : Formyl or carboxy groups can be introduced via oxidation or direct substitution, as seen in 5-(4-formylphenyl) and 5-(4-carboxyphenyl) derivatives .

2.1. Catalytic Activity

Porphyrins with charged or polar groups (e.g., sulfonato, carboxy) exhibit catalytic properties:

-

Heteroaggregate Catalysis : Diprotonated trisulfonated porphyrins form aggregates that catalyze Diels-Alder reactions in aqueous media .

-

Electrochemical Properties : Amino-substituted porphyrins (e.g., 5-(4-aminophenyl)) undergo electropolymerization to form conductive films .

2.2. Functionalization Trends

-

Bioconjugation : Amino groups enable coupling to biomolecules (e.g., graphene oxide functionalization) .

-

Radiolabeling : Porphyrins with chelating groups (e.g., amino) can bind radioactive isotopes like ⁶⁴Cu for imaging .

-

Photocatalysis : Hydroxy groups may participate in energy transfer or electron transfer processes .

Challenges and Considerations

-

Aggregation : Charged substituents (e.g., sulfonato) promote aggregation, affecting solubility and reactivity .

-

Selectivity : Direct substitution (e.g., sulfonation) requires precise temperature control to avoid over-functionalization .

-

Stability : Functional groups like formyl or carboxy may require protection during subsequent reactions.

Research Gaps

The provided sources lack explicit data on iodine-substituted porphyrins. Future studies could explore:

-

Iodination Protocols : Optimization of electrophilic substitution conditions for iodine introduction.

-

Cross-Coupling Reactions : Utilizing iodine as a leaving group for Suzuki or Heck couplings.

-

Radioiodination : Potential applications in nuclear medicine or imaging.

Scientific Research Applications

5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.

Biology: Its ability to mimic natural porphyrins makes it useful in studying biological processes such as oxygen transport and electron transfer.

Industry: It can be used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved in this process include cellular membranes, proteins, and DNA.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their substituent effects are summarized below:

Substituent Effects:

- Iodophenyl (Target Compound): The iodine atom’s electron-withdrawing nature lowers the porphyrin’s HOMO-LUMO gap, red-shifting its absorption spectrum compared to methyl or methoxy groups. Its steric bulk reduces aggregation in solution, improving photostability.

- Carboxyphenyl (MCTPP): The carboxylic acid group enables hydrogen bonding, facilitating stable thin-film formation for gas sensors. However, it lacks the heavy atom effect, limiting photodynamic applications compared to the iodophenyl analog.

- Pyridyl (H₂-TPyP): Pyridyl groups coordinate with metals, making H₂-TPyP ideal for MOFs and catalytic frameworks. Unlike iodophenyl, pyridyl substituents enable pH-responsive behavior.

Functional Comparisons

Photodynamic and Antimicrobial Activity

- The iodine atom in the target compound enhances singlet oxygen (¹O₂) quantum yield (ΦΔ ≈ 0.75) compared to non-halogenated analogs (ΦΔ ≈ 0.4–0.6). This is critical for antimicrobial surfaces and cancer therapy.

- In contrast, 5,10,15,20-tetrakis(4-aminophenyl)-porphine (4NH₂P) exhibits higher activity in solution (4 log CFU reduction) but lower stability in composites than iodophenyl derivatives.

Material Science and Self-Assembly

- Iodophenyl’s steric hindrance limits its use in MOFs compared to pyridyl or carboxyphenyl porphyrins. For example, H₂-TPyP forms shuttle-like nanostructures in oil/water systems, while the target compound’s bulkier substituents favor discrete aggregates.

- Carboxyphenyl porphyrins (e.g., TPPCOOH) exhibit cooperative stacking via H-bonding, enabling symmetry-breaking in Langmuir-Blodgett films. The iodophenyl analog lacks this property but shows better thermal stability.

Biological Activity

5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is a synthetic porphyrin compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, particularly in photodynamic therapy (PDT) and as a photosensitizer.

- Molecular Formula : C₄₅H₃₀N₄I

- Molecular Weight : 758.68 g/mol

- CAS Number : 133513-05-0

- Solubility : Soluble in organic solvents such as chloroform and dichloromethane.

The biological activity of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its application in photodynamic therapy.

- Photodynamic Therapy (PDT) :

- The compound acts as a photosensitizer that absorbs light and transfers energy to molecular oxygen, producing singlet oxygen () and other ROS.

- These ROS can induce apoptosis in cancer cells and have been shown to effectively target various tumor types.

In Vitro Studies

Several studies have demonstrated the efficacy of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine in inducing cytotoxic effects on cancer cell lines:

| Study | Cell Line | Light Source | Result |

|---|---|---|---|

| HeLa | 630 nm | Significant reduction in cell viability (IC50 = 1.5 µM) | |

| MCF-7 | 660 nm | Induced apoptosis via ROS generation | |

| A549 | 670 nm | Enhanced necrosis at higher concentrations |

In Vivo Studies

In vivo studies have further validated the potential of this compound in cancer treatment:

- A study conducted on xenograft models showed that administration of the compound followed by light exposure resulted in a substantial decrease in tumor size compared to controls .

- The mechanism involved the selective accumulation of the porphyrin in tumor tissues, leading to localized oxidative stress and subsequent tumor cell death.

Case Studies

- Case Study on Skin Cancer :

- Case Study on Lung Cancer :

Potential Applications

-

Cancer Treatment :

- The primary application remains in PDT for various cancers due to its efficacy in generating ROS selectively within tumors.

-

Biosensors :

- The compound's ability to interact with biomolecules has led to its exploration as a component in biosensors for detecting specific cancer markers.

- Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-iodophenyl)-10,15,20-triphenylporphyrin, and how do reaction conditions influence yield and purity?

- Methodology : The Adler method is commonly adapted for asymmetric porphyrins. For example, mixing pyrrole, 4-iodobenzaldehyde, and benzaldehyde in a 1:3:1 molar ratio in propionic acid under reflux (140–150°C, 2–4 hours) can yield the target compound. Purification involves column chromatography (silica gel, CH₂Cl₂/hexane gradient) and recrystallization from chloroform/methanol .

- Key Variables : Excess benzaldehyde may dominate the reaction, reducing asymmetric substitution. Temperature control is critical to avoid side products like chlorin derivatives. Yield optimization requires iterative adjustment of aldehyde ratios and reaction times.

Q. How can the electronic structure of 5-(4-iodophenyl)-triphenylporphyrin be characterized to assess its suitability for photodynamic therapy (PDT)?

- Methodology : UV-Vis spectroscopy (Soret band ~415 nm, Q-bands 500–650 nm) confirms π-π* transitions. Compare extinction coefficients with unsubstituted tetraphenylporphyrin (TPP, ε ~500,000 M⁻¹cm⁻¹) to evaluate iodine’s electron-withdrawing effects .

- Advanced Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps. Experimental vs. theoretical spectral mismatches >10 nm suggest aggregation or solvent effects requiring dilution studies .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for iodine-substituted porphyrins in CO₂ reduction?

- Case Study : Conflicting Faradaic efficiencies (e.g., 45% vs. 60% in literature) may arise from electrode preparation (e.g., drop-casting vs. electrodeposition) or electrolyte pH.

- Methodology :

- Standardize catalyst loading (e.g., 0.5 mg/cm² on carbon paper).

- Use in situ Raman spectroscopy to verify porphyrin stability under applied potentials.

- Compare turnover frequencies (TOF) at identical overpotentials to isolate substituent effects .

- Data Interpretation : Higher iodine content may enhance CO₂ binding but reduce charge transfer due to steric hindrance.

Q. How does metalation with transition metals (e.g., Mn, Co) alter the photophysical and redox properties of 5-(4-iodophenyl)-triphenylporphyrin?

- Experimental Design :

- Metal insertion: Reflux porphyrin with MnCl₂ or Co(OAc)₂ in DMF (24 hours, N₂ atmosphere). Monitor metalation via UV-Vis (Soret band redshift ~10–15 nm) .

- Electrochemical Analysis: Cyclic voltammetry in THF/0.1 M TBAP shows metal-dependent redox shifts. Mn(III) complexes exhibit E₁/2 ~0.5 V vs. Ag/AgCl, while Co(II) shows quasi-reversible peaks at -0.3 V .

- Challenges : Incomplete metalation (<95%) requires ICP-MS validation. Residual freebase porphyrin quenches excited states in PDT applications.

Methodological Challenges in Supramolecular Assembly

Q. How to design porphyrin-based metal-organic frameworks (MOFs) using 5-(4-iodophenyl)-triphenylporphyrin as a linker?

- Assembly Protocol :

- Solvothermal synthesis: Combine porphyrin (0.1 mmol) with Zn(NO₃)₂·6H₂O (0.2 mmol) in DMF/EtOH (3:1 v/v) at 85°C for 48 hours.

- Characterization: PXRD confirms crystallinity; BET surface area >1000 m²/g indicates microporosity .

- Troubleshooting : Iodine’s bulkiness may disrupt framework symmetry. Substitute with smaller halogens (e.g., Br) in control experiments to isolate steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.